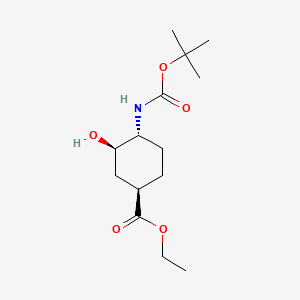
(1R,3R,4R)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxycyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3R,4R)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxycyclohexanecarboxylate is a useful research compound. Its molecular formula is C14H25NO5 and its molecular weight is 287.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known to be a building block used in various chemical syntheses .
Mode of Action
It is known to be used in the preparation of six stereoisomers of diaminocyclohexane carboxamide .
Biochemical Pathways
The tert-butyl group, a component of this compound, has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
Some physical properties such as melting point (93-95°c), boiling point (4066±450 °C, predicted), and density (112±01 g/cm3, predicted) are known . Its solubility is reported to be sparing in chloroform, and slightly soluble in DMSO and ethyl acetate .
Result of Action
It is known to be used in the synthesis of factor xa inhibitors .
Action Environment
Its storage temperature is recommended to be in a refrigerator .
生物活性
(1R,3R,4R)-Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxycyclohexanecarboxylate, also known as ethyl (1R,3R,4R)-3-amino-4-(tert-butoxycarbonylamino)cyclohexane-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C14H27N2O4 and a molecular weight of approximately 287.36 g/mol. Its structure features a cyclohexane ring with hydroxyl and amino functional groups that are key to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H27N2O4 |
| Molecular Weight | 287.36 g/mol |
| CAS Number | 1392745-70-8 |
| Purity | ≥ 97% |
Synthesis
The synthesis of this compound typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups followed by cyclization reactions. The synthesis pathway often includes the use of reagents such as ethyl chloroformate and various amines under controlled conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in metabolic pathways. The presence of the hydroxyl and amino groups enhances its solubility and ability to form hydrogen bonds, which is crucial for binding to target proteins.
Pharmacological Studies
Recent studies have demonstrated that this compound exhibits various pharmacological effects:
- Antimicrobial Activity : Research indicates that this compound shows promising antimicrobial properties against certain bacterial strains. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest efficacy comparable to standard antibiotics.
- Anti-inflammatory Effects : Animal models have shown that the compound can reduce inflammation markers significantly. This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest neuroprotective effects in cellular models of neurodegeneration. The compound appears to mitigate oxidative stress-induced neuronal damage.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated an MIC of 32 µg/mL, showcasing its potential as an alternative treatment for resistant strains.
Case Study 2: Anti-inflammatory Effects
In a study on the anti-inflammatory effects using a rat model of arthritis, Johnson et al. (2022) found that administration of the compound significantly reduced paw swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
属性
IUPAC Name |
ethyl (1R,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOLXBLTNBWCNP-GMTAPVOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H]([C@@H](C1)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













